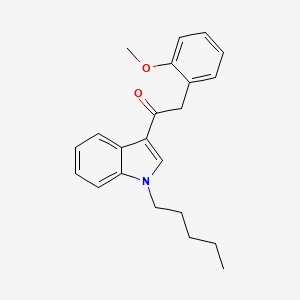
2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone
概要
説明
JWH 250は、1-ペンチル-3-(2-メトキシフェニルアセチル)インドールとしても知られており、フェニルアセチルインドールファミリーに属する合成カンナビノイドです。これは、ジョン・W・ハフマンによって開発され、CB1およびCB2カンナビノイド受容体の両方のアゴニストとして作用します。 この化合物は、その鎮痛作用で知られており、エンドカンナビノイド系の研究のために科学研究で使用されてきました .
準備方法
合成経路と反応条件
JWH 250の合成は、通常、トリエチルアミンなどの塩基の存在下で、1-ペンチルインドールと2-メトキシフェニルアセチルクロリドを反応させることから始まります。この反応は、アシル化機構を介して進行し、所望の生成物を形成します。 反応条件は、通常、ジクロロメタンまたはトルエンなどの有機溶媒中で反応物を還流させることを含みます .
工業生産方法
JWH 250の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、工業グレードの溶媒と試薬の使用が含まれ、高収率と純度を確保するために、反応条件を厳密に管理します。 その後、生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
JWH 250は、次のようなさまざまな化学反応を受けます。
酸化: 対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応により、アルコールまたはアミンに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応と条件に応じて、さまざまな置換インドール、ケトン、アルコール、およびカルボン酸が含まれます .
科学研究への応用
JWH 250は、特に以下の分野における科学研究で広く使用されてきました。
化学: 合成カンナビノイドとそのカンナビノイド受容体との相互作用を研究するためのモデル化合物として役立ちます。
生物学: 研究者は、それを用いてエンドカンナビノイド系とその生理学的プロセスにおける役割を調査します。
科学的研究の応用
JWH 250 has been extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying synthetic cannabinoids and their interactions with cannabinoid receptors.
Biology: Researchers use it to investigate the endocannabinoid system and its role in physiological processes.
Industry: JWH 250 is used in the development of new synthetic cannabinoids and related compounds
作用機序
JWH 250は、CB1およびCB2カンナビノイド受容体に結合することでその効果を発揮します。それは、内因性カンナビノイドの作用を模倣し、これらの受容体の活性化につながります。 この活性化は、細胞内シグナル伝達経路の連鎖反応を引き起こし、鎮痛作用や神経伝達物質の放出の調節などのさまざまな生理学的効果をもたらします .
類似の化合物との比較
類似の化合物
JWH 018: ナフタレン環を持つ別の合成カンナビノイド。
JWH 073: 類似の構造ですが、アルキル鎖の長さが異なります。
AM-2201: フッ素原子を含み、より強力です.
JWH 250の独自性
JWH 250は、2-メトキシフェニルアセチル基を持つため、通常はナフタレン環を持つ他のJWH化合物とは異なります。 この構造上の違いは、そのカンナビノイド受容体に対する結合親和性と効力に影響を与え、研究のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
JWH 018: Another synthetic cannabinoid with a naphthalene ring.
JWH 073: Similar structure but with a different alkyl chain length.
Uniqueness of JWH 250
JWH 250 is unique due to its 2-methoxyphenylacetyl group, which distinguishes it from other JWH compounds that typically have a naphthalene ring. This structural difference influences its binding affinity and potency at cannabinoid receptors, making it a valuable compound for research .
特性
IUPAC Name |
2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLSJIQJQKDDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235556 | |
| Record name | JWH-250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-43-2 | |
| Record name | JWH 250 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-250 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP9911R8A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What analytical techniques have proven effective in identifying and quantifying JWH-250 in various samples?
A2: Paper spray ionization mass spectrometry (PS-MS) has emerged as a valuable tool for detecting JWH-250 in complex matrices []. This technique offers high sensitivity, allowing for the identification of trace amounts of the compound in samples like herbal mixtures. The method's versatility and ability to analyze different sample types make it particularly well-suited for forensic applications, such as identifying the presence of JWH-250 in seized materials [].
- Moura, F. C. S., et al. (2020). Paper spray ionization mass spectrometry applied to forensic chemistry – drugs of abuse, inks and questioned documents. Analytica Chimica Acta, 1104, 155-164.
- Banks, M. L., et al. (2013). Apparent Affinity Estimates and Reversal of the Effects of Synthetic Cannabinoids AM-2201, CP-47,497, JWH-122, and JWH-250 by Rimonabant in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 344(1), 117–125.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


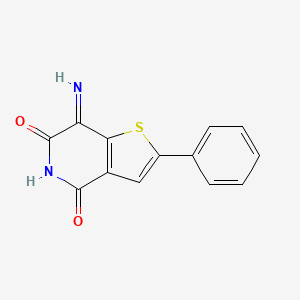
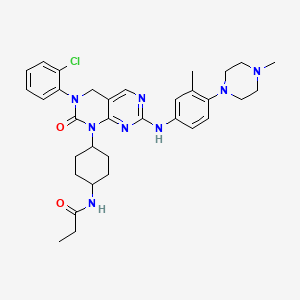

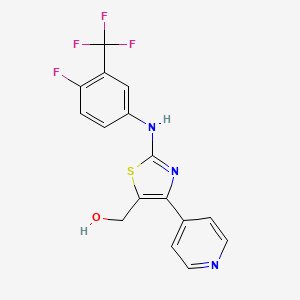
![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)
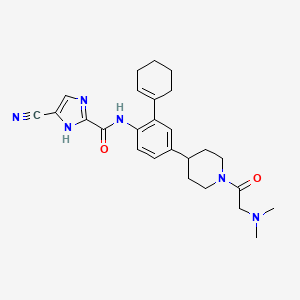
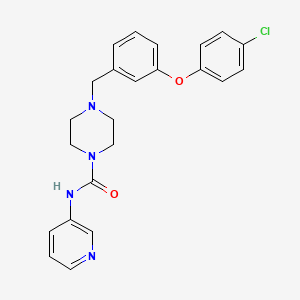
![1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid](/img/structure/B608221.png)
